3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core structure, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction using a suitable benzo[d][1,3]dioxole derivative.
Hydroxylation and Amination: The final steps involve hydroxylation and amination reactions to introduce the hydroxypropyl and amino groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
Benzo[d][1,3]dioxol-5-ylmethylene derivatives: These derivatives are used in various applications, including the detection of carcinogenic lead.
Uniqueness
What sets 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one apart is its unique combination of the quinazolinone core and the benzo[d][1,3]dioxole moiety, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
882863-99-2 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-ylamino)-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C18H17N3O4/c22-13(8-19-12-5-6-16-17(7-12)25-11-24-16)9-21-10-20-15-4-2-1-3-14(15)18(21)23/h1-7,10,13,19,22H,8-9,11H2 |
InChI Key |
FPVBNEGQDNSPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(CN3C=NC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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